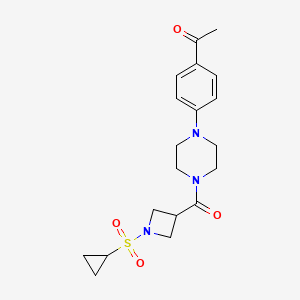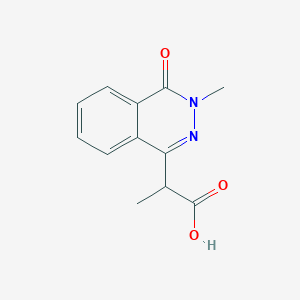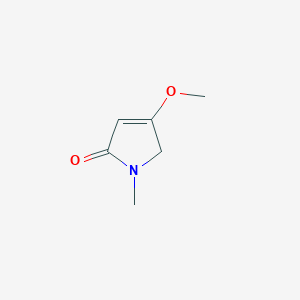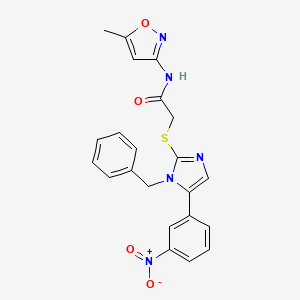![molecular formula C15H12F3N3O B2388397 5-(2-メトキシフェニル)-2-メチル-7-(トリフルオロメチル)ピラゾロ[1,5-a]ピリミジン CAS No. 679421-43-3](/img/structure/B2388397.png)
5-(2-メトキシフェニル)-2-メチル-7-(トリフルオロメチル)ピラゾロ[1,5-a]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have attracted attention due to their significant photophysical properties .
Synthesis Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of 5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 . This versatility is due to the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .作用機序
Target of Action
Similar compounds have been shown to have cytotoxic effects on cancer cell lines .
Mode of Action
It’s known that pyrazolopyrimidines, a class of compounds to which this molecule belongs, can cause dna damage by interrupting the dna biosynthesis in cancerous cells .
Biochemical Pathways
It’s known that pyrazolopyrimidines can affect the growth of abnormal cells, often known as malignant or tumor cells .
Result of Action
Similar compounds have shown cytotoxic effects against cancer cell lines . For instance, a compound with a similar structure was identified as the most effective compound against four cancer cell lines with 65-49% cell survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the presence of certain solvents or catalysts can affect the synthesis and reactivity of this compound . Furthermore, the presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .
実験室実験の利点と制限
The advantages of using 5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in lab experiments include its potent activity against cancer cells and its ability to modulate specific receptors in the brain. Additionally, it has shown promising results as an insecticide and herbicide. However, the limitations of using this compound in lab experiments include its high cost of synthesis and limited availability.
将来の方向性
There are several future directions for the research and development of 5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. One potential direction is the development of more efficient and cost-effective synthesis methods to increase the availability of this compound for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound in various applications. Furthermore, the potential use of this compound in the development of new insecticides and herbicides should be explored. Finally, the development of new derivatives of 5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine with improved activity and reduced toxicity should be investigated.
Conclusion
In conclusion, 5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a highly promising compound with potential applications in various fields such as medicine, agriculture, and materials science. Its potent activity against cancer cells and ability to modulate specific receptors in the brain make it an attractive candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and to develop more efficient and cost-effective synthesis methods.
合成法
The synthesis of 5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is achieved through a multi-step process involving the reaction of 2-amino-4,6-dimethylpyrimidine with 2-methoxyphenylboronic acid, followed by the reaction with trifluoromethyl iodide. The final product is obtained after purification through column chromatography.
科学的研究の応用
抗腫瘍活性
PP誘導体は、有望な抗腫瘍の可能性を示しています。研究者らは、それらの調製と後機能化のためのさまざまな合成経路を開発してきました。 これらの変換は、構造的多様性を高め、新しい合成経路と潜在的な用途の相乗効果を可能にします 。PP化合物の抗癌活性は、それらを創薬のための魅力的な候補にしています。
酵素阻害
PPは、酵素阻害活性について調査されてきました。これらの化合物は、特定の酵素を標的とすることで、治療介入に役割を果たす可能性があります。 酵素との相互作用を理解することで、合理的で効率的な創薬につながる可能性があります 。
蛍光特性
PPは、さまざまな溶媒における高い量子収率や優れた光安定性など、蛍光特性を持っています。これらの特性は、それらを光学用途にとって貴重な存在にしています。 研究者らは、それらを蛍光団、脂質滴バイオマーカーなどとして使用することを検討してきました 。
固体状態現象
PP誘導体は、固体状態において顕著なコンフォメーション的および超分子的な現象を伴う結晶を形成することができます。 この特性は、材料科学およびデバイス用途の可能性を開きます 。
低分子設計
PP構造モチーフは、低分子設計のための特権的な足場として役立ちます。 インドプロン、ザレプロン、プレサトビル、ジナシクリブ、アナグリプチンなどの薬物に組み込まれています 。その汎用性により、周辺全体を改変することができ、医薬品化学にとって貴重なものとなっています。
光学用途
最近の研究では、特定のPP化合物(例:PP 4a~g)が光学用途のための戦略的な候補として特定されています。 それらのより単純でより環境にやさしい合成方法論は、調整可能な光物理的特性とともに、既存の蛍光団の代替物として位置付けられています 。
特性
IUPAC Name |
5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O/c1-9-7-14-19-11(10-5-3-4-6-12(10)22-2)8-13(15(16,17)18)21(14)20-9/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPFLLULCVGHLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3OC)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(azepan-1-ylcarbonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2388316.png)


![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2388324.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2388325.png)
![2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2388326.png)






